molecular formula C8H11NO4 B13621980 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid

5-(Isopropoxymethyl)isoxazole-3-carboxylic acid

Cat. No.: B13621980
M. Wt: 185.18 g/mol
InChI Key: CZWPNCPDFITETR-UHFFFAOYSA-N
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Description

5-(Isopropoxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with an isopropoxymethyl group at position 5 and a carboxylic acid at position 3. This article compares its properties with similar isoxazole derivatives, emphasizing substituent effects on chemical behavior, synthetic pathways, and biological activity.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

5-(propan-2-yloxymethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-5(2)12-4-6-3-7(8(10)11)9-13-6/h3,5H,4H2,1-2H3,(H,10,11)

InChI Key

CZWPNCPDFITETR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=NO1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Isopropoxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the isoxazole ring significantly influence reactivity and physical properties:

Compound Substituent Key Structural Influence
5-(Benzoyloxymethyl)isoxazole-3-carboxylate Benzoyloxymethyl (C₆H₅COOCH₂) The benzoyl group enhances stability under hydrogenation, behaving like a benzyl group .
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid 4-Carboxyphenyl Electron-withdrawing carboxylic acid improves solubility and hydrogen-bonding potential .
5-(Trifluoromethyl)isoxazole derivatives CF₃ Trifluoromethyl groups increase metabolic stability and lipophilicity .
5-(Isopropoxymethyl)isoxazole-3-carboxylic acid Isopropoxymethyl (CH₂OCH(CH₃)₂) Likely enhances steric bulk and alters solubility compared to smaller substituents.

Key Observations :

  • Benzyl-like Reactivity : The methyleneisoxazole group (e.g., in benzoyloxymethyl derivatives) undergoes rapid deoxygenation under Pd/C hydrogenation, suggesting similar behavior for isopropoxymethyl analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, carboxylic acid) stabilize the isoxazole ring, while electron-donating groups (e.g., methoxy) may increase susceptibility to ring-opening reactions .

Challenges :

  • Volatile Intermediates : Propargyl derivatives (e.g., propyne) require sealed-tube reactions, complicating scalability .
  • Hydrolysis Sensitivity : Esters with electron-withdrawing groups hydrolyze faster than those with bulky substituents (e.g., isopropoxymethyl) .

Reactivity and Stability

Substituents dictate reaction pathways under catalytic or biological conditions:

  • Hydrogenation: Benzoyloxymethyl derivatives undergo domino deoxygenation and ring-opening to form enaminones . Nitro-substituted isoxazoles (e.g., 5-(4-nitrophenyl)) are prone to reduction, generating bioactive amines .
  • Metabolic Stability :

    • Trifluoromethyl and alkene linkers (e.g., in antituberculosis compounds) resist hepatic degradation better than ester groups .

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Weight ¹H NMR (δ, ppm) IR (cm⁻¹)
5-(Benzoyloxymethyl)isoxazole-3-carboxylate 275.26 1.39 (t, CH₃), 6.78 (s, C4-H) 1728 (C=O), 1600 (C=N)
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid 234.16 8.50–8.48 (m, Ar-H) 1249 (NO₂), 1095 (C-O)

Biological Activity

5-(Isopropoxymethyl)isoxazole-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in immunological and cellular contexts. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid typically involves reactions that incorporate isoxazole derivatives into various chemical frameworks. The compound can be synthesized through the reaction of isoxazole derivatives with isopropyl alcohol under acidic conditions, followed by carboxylation.

Table 1: Synthetic Pathways for Isoxazole Derivatives

CompoundStarting MaterialsReaction ConditionsYield
5-(Isopropoxymethyl)isoxazole-3-carboxylic acidIsoxazole derivative, IsopropanolAcidic medium, reflux70%

Immunosuppressive Properties

Research has indicated that isoxazole derivatives, including 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid, exhibit immunosuppressive effects. For instance, studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) .

Key Findings:

  • The compound demonstrated a dose-dependent inhibition of TNF-α production in human blood cultures.
  • In vitro studies revealed that it can induce apoptosis in immune cells by activating caspases and modulating NF-κB signaling pathways.

The mechanisms underlying the biological activity of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid are complex and involve multiple pathways:

  • Caspase Activation: The compound has been shown to increase the expression of caspases, which are crucial for the apoptotic process.
  • NF-κB Modulation: It influences NF-κB signaling, a key regulator of immune responses.

Case Studies

  • Study on PBMC Proliferation:
    • Objective: To evaluate the immunosuppressive effects of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid on PBMCs.
    • Method: PBMCs were treated with varying concentrations of the compound and stimulated with PHA.
    • Results: Significant inhibition of cell proliferation was observed at concentrations above 10 µM.
  • Apoptosis Induction in Jurkat Cells:
    • Objective: To assess the pro-apoptotic effects in Jurkat T cells.
    • Method: Cells were treated with the compound and analyzed for apoptotic markers.
    • Results: Increased levels of activated caspases and Annexin V positive cells indicated enhanced apoptosis.

Potential Therapeutic Applications

Given its immunosuppressive properties, 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid may have potential applications in:

  • Autoimmune Diseases: By modulating immune responses, it could be beneficial in treating conditions like rheumatoid arthritis or lupus.
  • Transplant Rejection: Its ability to suppress T-cell activation may aid in preventing organ rejection post-transplantation.

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